N-(2-benzoyl-4-methylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Description
N-(2-benzoyl-4-methylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two key structural motifs:
- A 2-benzoyl-4-methylphenyl group attached to the carboxamide nitrogen.
- A 4-methoxybenzenesulfonyl group on the piperidine nitrogen. The sulfonyl group enhances electrophilicity, while the para-methoxy substituent may improve solubility and metabolic stability compared to non-polar analogs.
This compound’s hybrid structure positions it as a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-19-8-13-25(24(18-19)26(30)20-6-4-3-5-7-20)28-27(31)21-14-16-29(17-15-21)35(32,33)23-11-9-22(34-2)10-12-23/h3-13,18,21H,14-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXGEQCHFZMZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Variations in Sulfonyl Substituents
- N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide (): Replaces the 4-methoxybenzenesulfonyl group with a 4-methylbenzenesulfonyl group. Reported to exhibit antimicrobial activity, suggesting that sulfonyl group modifications directly influence biological target interactions .
- 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide (): Features a chloro-substituted benzylsulfonyl group instead of 4-methoxybenzenesulfonyl. The chloro group increases electrophilicity, enhancing reactivity in substitution reactions. This compound is noted for enzyme inhibition applications, highlighting the role of halogen atoms in target binding .
Variations in Aromatic Substituents
Functional Group Modifications
N-(4-Methylphenyl)piperidine-4-carboxamide ():
- Lacks the sulfonyl and benzoyl groups, simplifying the structure.
- Exhibits distinct biological effects due to reduced steric and electronic complexity, underscoring the importance of sulfonyl and benzoyl groups in the target compound’s activity .
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide ():
- Features a hydroxy group and methylthio-phenyl substituent.
- The hydroxy group enhances hydrophilicity, contrasting with the target compound’s lipophilic benzoyl group. This difference may influence blood-brain barrier permeability .
Comparative Data Table
Key Research Findings
- Substituent Position Matters : Para-substituted sulfonyl groups (e.g., 4-methoxy in the target compound) generally improve solubility compared to ortho-substituted analogs .
- Halogen vs. Methoxy : Chloro substituents enhance electrophilicity and target binding but may reduce metabolic stability relative to methoxy groups .
- Hybrid Structures : Combining benzoyl and sulfonyl groups creates synergistic effects, balancing lipophilicity and reactivity for optimized pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
